

# The Pharmacokinetic Profile of AZD5213: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZD5213** is a potent and selective, orally administered small molecule that acts as a histamine H3 receptor antagonist and inverse agonist.[1] Developed for central nervous system applications, its pharmacokinetic profile is a key determinant of its therapeutic potential and dosing regimen. This document provides a comprehensive overview of the pharmacokinetic properties of **AZD5213**, including its half-life, absorption, distribution, and metabolism, based on clinical and preclinical data.

#### Pharmacokinetic Profile of AZD5213

AZD5213 exhibits a pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, which supports a once-daily dosing schedule aimed at achieving high daytime and low nighttime histamine H3 receptor occupancy.[2][3][4] This circadian fluctuation is thought to maintain daytime efficacy while minimizing the risk of sleep disturbances, a potential side effect of sustained H3 receptor antagonism.[2][3][4]

### **Absorption and Distribution**

Following oral administration, **AZD5213** is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 0.7 to 2.0 hours.[1] In a Phase I study involving single oral doses from 0.1 to 80 mg, plasma concentrations of **AZD5213** were quantifiable for



12 to 48 hours, depending on the dose.[5] The peak (Cmax) and total (AUC) plasma exposures to **AZD5213** have been shown to be dose-proportional in the 0.1 to 80 mg range.[5]

The presence of food has a minimal effect on the overall exposure to **AZD5213**. While administration with a high-fat meal resulted in a 6% lower Cmax, this was not considered clinically significant, and the AUC was similar in both fed and fasted states.[5]

Positron Emission Tomography (PET) studies have demonstrated that **AZD5213** effectively penetrates the central nervous system and exhibits saturable, concentration-dependent occupancy of H3 receptors.[1] An estimated plasma concentration of 1.14 nmol/L is required to occupy 50% of the available H3 receptors (Ki,pl).[2][3][6]

#### **Metabolism and Elimination**

The terminal elimination half-life of **AZD5213** is approximately 5 to 7 hours.[1][2] Following the peak plasma concentration, the levels of **AZD5213** in the blood decline in a mostly monophasic manner.[5] The total body clearance and volume of distribution appear to be independent of the administered dose.[5] Renal excretion is a minor pathway for the elimination of **AZD5213**, accounting for only 10% to 15% of the administered dose.[5] In vitro studies have indicated a low risk for drug-drug interactions.[1]

#### **Data Presentation**

Table 1: Summary of AZD5213 Pharmacokinetic Parameters in Healthy Volunteers



| Parameter                                | Value                                               | Study Population                             | Notes                                       |
|------------------------------------------|-----------------------------------------------------|----------------------------------------------|---------------------------------------------|
| Half-life (t½)                           | ~5-7 hours                                          | Healthy male and non-fertile female subjects | Following single oral doses.[1][2]          |
| Time to Peak Plasma Concentration (Tmax) | 0.7 - 2.0 hours                                     | Healthy male and non-fertile female subjects | Median Tmax was independent of dose. [1][5] |
| Dose Proportionality                     | Cmax and AUC are dose proportional                  | Healthy male and non-fertile female subjects | Assessed in the 0.1 to 80 mg dose range.[5] |
| Food Effect                              | Cmax was 6% lower in the fed state; AUC was similar | Healthy male subjects                        | Not considered clinically relevant.[5]      |
| Renal Excretion                          | 10% - 15% of the<br>dose                            | Healthy male and non-fertile female subjects | A minor route of elimination.[5]            |
| Plasma Protein<br>Binding                | Not explicitly stated in the provided results.      | -                                            | -                                           |
| Volume of Distribution                   | Independent of the administered dose                | Healthy male and non-fertile female subjects | [5]                                         |
| Total Body Clearance                     | Independent of the administered dose                | Healthy male and non-fertile female subjects | [5]                                         |

Table 2: Histamine H3 Receptor Occupancy in a PET Study



| AZD5213 Dose | Receptor<br>Occupancy (%) | Study Population      | Notes                                      |
|--------------|---------------------------|-----------------------|--------------------------------------------|
| 0.05 - 30 mg | 16 - 90%                  | Young male volunteers | Dose and concentration-dependent.[2][3][6] |
| 0.1 mg       | ~50%                      | Young male volunteers | [1]                                        |

# Experimental Protocols Phase I, Single Ascending Dose and Food Interaction Study

A Phase I clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of **AZD5213** in healthy male and non-fertile female subjects. The study consisted of two parts: a single ascending dose component and a food interaction component.

- Part 1: Single Ascending Dose:
  - Design: Randomized, double-blind, placebo-controlled, parallel-group assessment.
  - Subjects: 80 healthy adult male and female volunteers, with 6 volunteers per cohort receiving active treatment and 2 receiving placebo.
  - Dose Range: Single oral doses from 0.1 to 80 mg.
  - Pharmacokinetic Sampling: Geometric mean AZD5213 plasma concentrations were measured at various time points, remaining above the limit of quantitation for 12 hours (0.1 mg dose), 24 hours (0.3 to 1 mg doses), 36 hours (2.5 mg dose), or 48 hours (5 to 80 mg doses).[5]
- Part 2: Food Interaction:
  - Design: Open-label assessment.
  - Subjects: 8 healthy male volunteers.



- Dose: A single 10 mg oral dose of AZD5213 was administered with a standardized high-fat breakfast.
- Pharmacokinetic Sampling: Mean AZD5213 plasma concentrations were quantifiable for 48 hours post-dose in most subjects.[5]

#### **PET Study for H3 Receptor Occupancy**

A Positron Emission Tomography (PET) study was conducted to measure the histamine H3 receptor occupancy (H3RO) of **AZD5213** in the human brain.

- Subjects: Seven young male volunteers.
- Radioligand: [11C]GSK189254 ([11C]AZ12807110) was used to visualize the H3 receptors.
- Dosing: Single doses of **AZD5213** ranging from 0.05 to 30 mg were administered.
- H3RO Calculation: Receptor occupancy was calculated using the Lassen plot method.[2][3]
   [6]
- Pharmacokinetic Blood Sampling: Venous blood samples to determine AZD5213 plasma concentrations were collected at pre-dose and at 20 min, 40 min, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Additional blood samples were taken during the PET measurement window.[6]

# Visualizations Signaling Pathways and Experimental Workflow

**AZD5213** acts as an antagonist/inverse agonist at the histamine H3 receptor. This receptor is a presynaptic autoreceptor that inhibits the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as dopamine, acetylcholine, and norepinephrine.[2] The interaction of H3 receptors with other signaling systems, such as the dopamine D1 and D2 receptor pathways, can lead to complex downstream effects, including the modulation of the MAPK and Akt/GSK3β signaling cascades. [7][8]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD5213 [openinnovation.astrazeneca.com]
- 2. academic.oup.com [academic.oup.com]
- 3. AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects. | Semantic Scholar [semanticscholar.org]
- 5. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The histamine H3 receptor modulates dopamine D2 receptor—dependent signaling pathways and mouse behaviors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marked changes in signal transduction upon heteromerization of dopamine D1 and histamine H3 receptors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of AZD5213: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605768#azd5213-pharmacokinetic-profile-and-half-life]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com